molecular formula C13H19N7S B6623770 6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine

6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine

Cat. No.: B6623770
M. Wt: 305.40 g/mol
InChI Key: GUSSYZMWDLNCDW-UHFFFAOYSA-N
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Description

6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a thiomorpholine ring and a triazole moiety, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7S/c1(4-20-5-3-17-18-20)2-14-12-10-13(16-11-15-12)19-6-8-21-9-7-19/h3,5,10-11H,1-2,4,6-9H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSSYZMWDLNCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC(=C2)NCCCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated pyrimidine derivative.

    Attachment of the Triazole Moiety: The triazole ring is often attached using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine stands out due to its combination of a thiomorpholine ring and a triazole moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug development.

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